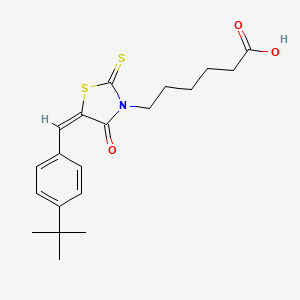
4-Tridecylpyridine-N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s structure consists of a pyridine ring (a six-membered heterocyclic ring containing one nitrogen atom) with a tridecyl group (a 13-carbon alkyl chain) attached to one of the carbon atoms.
- The presence of the N-oxide functional group (–NO) at the nitrogen atom of the pyridine ring gives it unique properties.
4-Tridecylpyridine-N-oxide: (CAS#: 1131-61-9) is a chemical compound with the molecular formula C₁₁H₉NO. It belongs to the pyridine family and contains a long alkyl chain (tridecyl) attached to the pyridine ring.
Preparation Methods
- Synthetic Routes:
- One common method for synthesizing 4-Tridecylpyridine-N-oxide involves the oxidation of 4-phenylpyridine using m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent.
- The reaction proceeds as follows:
4-Phenylpyridine+m-CPBA→this compound
- The reaction is typically carried out in chloroform (CHCl₃) at low temperatures (around 0°C).
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
22202-50-2 |
|---|---|
Molecular Formula |
C18H31NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1-oxido-4-tridecylpyridin-1-ium |
InChI |
InChI=1S/C18H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(20)17-15-18/h14-17H,2-13H2,1H3 |
InChI Key |
JGUZOCJCNMVJHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=CC=[N+](C=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12005158.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005173.png)
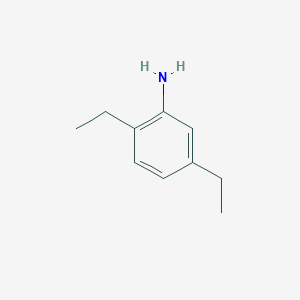
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005187.png)
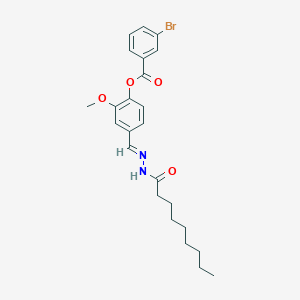
![(5Z)-3-butan-2-yl-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12005194.png)

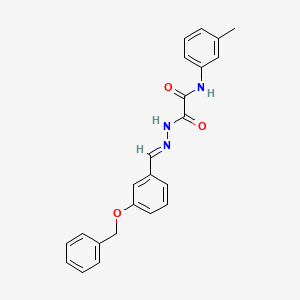


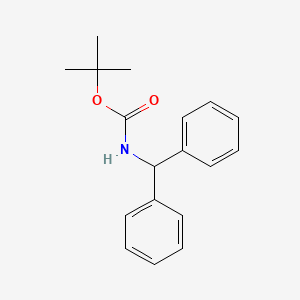
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12005231.png)
